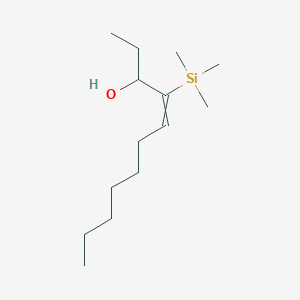

4-(Trimethylsilyl)undec-4-en-3-ol

Description

4-(Trimethylsilyl)undec-4-en-3-ol is a silicon-containing secondary alcohol characterized by a trimethylsilyl (TMS) group at the 4-position of an undec-4-en-3-ol backbone. The TMS group enhances lipophilicity and metabolic stability compared to purely carbon-based analogs, leveraging silicon’s larger atomic radius and lower electronegativity to modulate electronic and steric properties . This compound is structurally distinct due to its elongated 11-carbon chain and a double bond at the 4-position, which may influence its reactivity in synthetic pathways or biological interactions.

Properties

CAS No. |

183154-15-6 |

|---|---|

Molecular Formula |

C14H30OSi |

Molecular Weight |

242.47 g/mol |

IUPAC Name |

4-trimethylsilylundec-4-en-3-ol |

InChI |

InChI=1S/C14H30OSi/c1-6-8-9-10-11-12-14(13(15)7-2)16(3,4)5/h12-13,15H,6-11H2,1-5H3 |

InChI Key |

JUTCJNCTUBBLFF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC=C(C(CC)O)[Si](C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trimethylsilyl)undec-4-en-3-ol typically involves the reaction of undec-4-en-3-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:

Undec-4-en-3-ol+Trimethylsilyl chlorideBasethis compound

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-(Trimethylsilyl)undec-4-en-3-ol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The double bond can be reduced to form the corresponding alkane.

Substitution: The trimethylsilyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

Substitution: Reagents such as tetrabutylammonium fluoride (TBAF) can be used to remove the trimethylsilyl group.

Major Products Formed

Oxidation: Formation of 4-(Trimethylsilyl)undec-4-en-3-one.

Reduction: Formation of 4-(Trimethylsilyl)undecane.

Substitution: Formation of various substituted undec-4-en-3-ol derivatives.

Scientific Research Applications

4-(Trimethylsilyl)undec-4-en-3-ol has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a protecting group for alcohols.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Trimethylsilyl)undec-4-en-3-ol involves its interaction with various molecular targets and pathways. The trimethylsilyl group can act as a protecting group, preventing unwanted reactions at the hydroxyl site. Additionally, the compound’s double bond and hydroxyl group can participate in various chemical reactions, influencing its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Key Observations :

- Chain Length and Unsaturation: The undecenol derivative’s longer chain may enhance membrane permeability in biological systems compared to shorter analogs like (S)-TMSBOL. The alkene in undecenol offers different reactivity (e.g., hydrogenation or epoxidation) versus the alkyne in (S)-TMSBOL, which is prone to cycloaddition or reduction .

- Silyl Group Variations : Bulky silyl groups (e.g., tert-butyldiphenylsilyl in indole derivatives) provide greater steric protection but require harsher deprotection conditions (e.g., fluoride ions) compared to trimethylsilyl groups, which are more labile .

Analytical and Optical Properties

- Chromatographic Behavior: The benzyloxy-TMS compound in exhibits distinct HPLC retention times (10.9 min minor peak, 12.2 min major peak) on a Chiralcel OD-H column, reflecting its enantiomeric resolution . This compound would likely show longer retention times due to increased hydrophobicity from its extended carbon chain.

- Optical Purity: Enantiopure silylated alcohols like (S)-TMSBOL are critical for drug synthesis. The undecenol derivative’s stereochemistry at the 3-position could similarly influence biological activity, necessitating chiral resolution techniques .

Pharmaceutical and Material Science Relevance

- Bioactivity: Silicon-containing alcohols often exhibit enhanced pharmaceutical activity. For example, TAC-101 (a silylated benzamide) shows antitumor properties, while Zifrosilone is a neuroprotective agent . The undecenol derivative’s alkene may confer unique binding interactions in drug design.

- Material Compatibility: The TMS group’s low polarity makes it useful in hydrophobic coatings or liquid crystals. Longer-chain derivatives like the undecenol compound could improve thermal stability in such applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.